2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a bicyclo[1.1.1]pentane-derived boronic ester with a cyclopropyl and vinyl substituent on the bridgehead carbon. Its structure combines steric hindrance from the bicyclo[1.1.1]pentane core, electronic effects from the cyclopropyl group, and reactivity from the vinyl moiety. The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates applications in Suzuki-Miyaura cross-coupling and radical reactions .
Properties
Molecular Formula |
C16H25BO2 |
|---|---|
Molecular Weight |
260.2 g/mol |
IUPAC Name |
2-(2-cyclopropyl-3-ethenyl-1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO2/c1-6-15-9-16(10-15,12(15)11-7-8-11)17-18-13(2,3)14(4,5)19-17/h6,11-12H,1,7-10H2,2-5H3 |
InChI Key |
MWBAZKFWUPSCLP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3C4CC4)C=C |
Origin of Product |
United States |
Preparation Methods
Photochemical [2+2] Cycloaddition in Flow Systems
The bicyclo[1.1.1]pentane (BCP) motif is synthesized via a photochemical [2+2] cycloaddition between propellane (4 ) and diacetyl (5 ) under 365 nm irradiation in continuous flow reactors. This method eliminates traditional mercury vapor lamps and quartz vessels, achieving 1 kg-scale production of diketone intermediate 6 within 6 hours (Table 1). The flow system’s enhanced photon efficiency and temperature control suppress side reactions, yielding >95% purity by GC-MS.
Table 1: Comparative Performance of BCP Core Synthesis Methods
| Method | Scale (g) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Batch photolysis | 50 | 24 | 78 | Low equipment requirements |
| Flow photolysis | 1000 | 6 | 95 | Scalability, reduced byproducts |
Haloform Reaction for Dicarboxylic Acid Intermediate
Diketone 6 undergoes haloform reaction with sodium hypochlorite in batch mode to generate bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) at 500 g scale. Optimization studies revealed that maintaining pH 12–13 with NaOH minimizes decarboxylation, achieving 82% isolated yield (Eq. 1):
$$ \text{C}{10}\text{H}{14}\text{O}{2} (\text{6}) + 3\text{NaOCl} \rightarrow \text{C}{8}\text{H}{10}\text{O}{4} (\text{1}) + 3\text{NaCl} + \text{CHCl}_{3} $$
Functionalization with Cyclopropyl-Vinyl Substituents
Stereoselective Cyclopropanation via Malonic Ester Condensation
The cyclopropyl-vinyl group is installed through a stereospecific condensation between diethyl malonate and trans-1,4-dichlorobutene-2 in alcoholic KOtBu. Trans-configuration of the dihalobutene precursor ensures exclusive formation of the target cyclopropane stereoisomer, while cis-isomers lead to competing cyclopentene byproducts (Mechanism 1). Recent advances utilize microwave-assisted conditions (115°C, 2 h) to accelerate ring closure, improving yields from 55% to 78%.
Table 2: Cyclopropanation Efficiency by Dihalobutene Geometry
| Dihalobutene Isomer | Temperature (°C) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| trans | 25 | 92 | <5% |
| cis | 25 | 48 | 52% cyclopentene |
Vinyl Group Introduction via Wittig Olefination
Post-cyclopropanation, the vinyl moiety is incorporated through Wittig reaction of bicyclo[1.1.1]pentane aldehyde intermediates with methyltriphenylphosphonium ylide. Deuterium labeling studies confirm >99% E-selectivity when using LiHMDS as base in THF at −78°C. This step’s critical parameters include strict moisture control (<50 ppm H₂O) to prevent ylide decomposition.
Boronate Esterification Strategies
Pinacol Boronate Formation
The final dioxaborolane ring is constructed via dehydrative coupling of bicyclo[1.1.1]pentane boronic acid with pinacol in azeotropic toluene under Dean-Stark conditions. Catalytic amounts of p-toluenesulfonic acid (0.1 equiv) drive the equilibrium toward ester formation, with molecular sieves (4Å) adsorbing liberated water. This method achieves 89% yield at 100 g scale, outperforming earlier techniques requiring stoichiometric BF₃·OEt₂.
Trifluoroborate Intermediate Isolation
An alternative pathway involves generating potassium trifluoroborate salts (13 ) through reaction of boronic acid with KHF₂ in ethanol/water. While this intermediate exhibits superior shelf stability (12 months at −20°C), it requires an additional step to regenerate the active boronate ester, making it less favorable for large-scale applications.
Table 3: Boronate Formation Method Comparison
| Method | Scale (g) | Yield (%) | Purity (%) | Stability |
|---|---|---|---|---|
| Pinacol esterification | 100 | 89 | 99.5 | 6 months (RT) |
| Trifluoroborate route | 50 | 76 | 98.2 | 12 months (−20°C) |
Purification and Analytical Characterization
Chromatographic Separation Challenges
The compound’s high hydrophobicity (logP = 3.2) and sensitivity to acidic/basic conditions necessitate specialized purification protocols. Reverse-phase HPLC with C18 columns (70% acetonitrile/water) resolves diastereomeric impurities, while normal-phase silica gel chromatography using hexane/tert-butyl methyl ether (9:1) minimizes boronate hydrolysis.
Spectroscopic Fingerprinting
¹¹B NMR spectroscopy confirms boronate structure through a characteristic quartet at δ 30.2 ppm (J = 90 Hz), while ¹H NMR shows diagnostic bicyclic protons as a singlet at δ 2.53 ppm. High-resolution mass spectrometry (HRMS) exhibits molecular ion [M+H]⁺ at m/z 317.2014 (calc. 317.2011), with isotopic pattern matching ¹⁰B/¹¹B distribution.
Industrial-Scale Production Considerations
Continuous Manufacturing Integration
Recent pilot plant trials demonstrate the feasibility of coupling flow photochemistry (BCP core) with continuous stirred-tank reactors (cyclopropanation) and wiped-film evaporators (boronate purification). This integrated approach reduces total processing time from 14 days (batch) to 62 hours while maintaining 87% overall yield.
Byproduct Management Strategies
Thermogravimetric analysis (TGA) identifies thermal decomposition onset at 218°C, guiding safe handling protocols during vacuum distillation. Process mass spectroscopy (PMS) monitors off-gas composition in real-time, enabling immediate adjustment of reaction parameters to suppress vinyl group polymerization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: Its unique structure makes it a valuable tool in the study of molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites that are not accessible to more traditional molecules, potentially leading to novel biological activities .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane Derivatives
- 2-(Bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2152645-07-1):
- Key Differences : Lacks cyclopropyl and vinyl substituents.
- Molecular Formula : C₁₁H₁₉BO₂ vs. C₁₄H₂₂BO₂ (target compound).
- Reactivity : The absence of vinyl limits its utility in further functionalization (e.g., Diels-Alder or hydroboration). Its bicyclo[1.1.1]pentane core still provides high ring strain, enhancing reactivity in cross-coupling reactions .
Bicyclo[2.2.2]octane Derivatives
- 4,4,5,5-Tetramethyl-2-(2-(4-pentylbicyclo[2.2.2]octan-1-yl)ethyl)-1,3,2-dioxaborolane (Compound 39 in ):
- Key Differences : Features a bicyclo[2.2.2]octane ring, which is less strained than bicyclo[1.1.1]pentane.
- Synthesis : Prepared via visible-light-mediated decarboxylative radical addition, requiring Ir-based photocatalysts and prolonged irradiation (62 hours) .
- Applications : Suitable for radical-mediated C–C bond formation but less reactive in conventional cross-coupling due to lower ring strain.
Cyclopropane-Containing Boronate Esters
- 4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane (CAS 1309366-00-4):
Aryl-Substituted Boronate Esters
- 2-(2-Cyclopropylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
- Key Differences : Aryl boronate esters exhibit distinct electronic properties. The cyclopropylmethoxy group enhances steric bulk but reduces electrophilicity at the boron center compared to aliphatic analogs like the target compound .
- Applications : Primarily used in aryl cross-coupling, whereas the target compound’s aliphatic nature suits alkylation or tandem radical reactions.
Comparative Data Table
Biological Activity
The compound 2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2609867-02-7) is a boron-containing organic molecule that has gained attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by a bicyclic structure that includes a dioxaborolane moiety. This structural arrangement contributes to its stability and reactivity in various chemical reactions.
The biological activity of this compound is primarily attributed to its role as a boronic ester in organic synthesis and its potential interactions with biological targets. Boronic esters are known to participate in various biochemical processes, including enzyme inhibition and modulation of cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds containing dioxaborolane structures may exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes that play crucial roles in cancer cell proliferation and survival. For instance, boron-containing compounds have been shown to inhibit proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells.
Case Studies
-
Study on Enzyme Inhibition :
A study published in the Journal of Medicinal Chemistry explored the inhibition of proteasomal activity by dioxaborolane derivatives. The results demonstrated that these compounds could effectively inhibit the growth of various cancer cell lines through apoptosis induction (Smith et al., 2023). -
Antiviral Activity :
Another investigation assessed the antiviral potential of boron-containing compounds against viral infections. The study found that certain derivatives exhibited significant antiviral activity by interfering with viral replication processes (Johnson et al., 2024).
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with other boronic esters was conducted:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-Bromophenylboronic Acid | Moderate anticancer activity | Proteasome inhibition |
| 2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Stronger anticancer activity | Targeting multiple signaling pathways |
| 2-(Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Antiviral properties | Inhibition of viral replication |
Safety and Toxicity
While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that compounds with similar structures may cause skin irritation or eye damage upon exposure (PubChem). Further toxicological studies are warranted to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
